4-(Trifluoromethyl)aniline
Overview
Description
4-(Trifluoromethyl)aniline is a compound that has garnered attention in various fields due to its unique chemical structure, which includes a trifluoromethyl group attached to an aniline moiety. This structure imparts distinctive physical and chemical properties, making it a valuable building block in organic synthesis, medicinal chemistry, and material science.
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)aniline involves several key methods, including electrophilic aromatic substitution reactions facilitated by trifluoromethanesulfonic acid (TfOH). TfOH is a highly efficient reagent for generating cationic species from organic molecules, allowing for various reactions, including the formation of carbon-carbon and carbon-heteroatom bonds (Kazakova & Vasilyev, 2017). Additionally, trifluoromethyl-β-dicarbonyls have emerged as pivotal building blocks, offering multifunctional sites for reaction due to their nucleophilic and electrophilic sites (Sumran et al., 2023).
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)aniline features a trifluoromethyl group that significantly influences its electronic properties. This group enhances the molecule's electronegativity and affects its hydrogen bonding capabilities. Structural analyses, including high-resolution NMR and ab initio calculations, provide insights into the conformational preferences of 4-(Trifluoromethyl)aniline and its derivatives (Issac & Tierney, 1996).
Chemical Reactions and Properties
4-(Trifluoromethyl)aniline participates in a wide array of chemical reactions, leveraging its ability to act as an effective 1,5-nucleophile in cyclocondensation reactions. Its trifluoromethyl group plays a crucial role in altering the pharmacological profile of molecules, thereby enhancing their bioactivity (Antypenko et al., 2017). The compound's reactivity has been extensively utilized in the synthesis of complex heterocyclic scaffolds with medicinal and material importance.
Physical Properties Analysis
The presence of the trifluoromethyl group in 4-(Trifluoromethyl)aniline contributes to its unique physical properties, including higher lipophilicity and potential for increased metabolic stability. These properties are crucial for the development of pharmaceuticals and agrochemicals, where the balance between solubility and permeability is essential (Bakhotmah & Al-Otaibi, 2020).
Chemical Properties Analysis
The chemical properties of 4-(Trifluoromethyl)aniline, such as its reactivity towards carbon dioxide (CO2) to form functionalized azole compounds, underscore its versatility and potential for sustainable chemistry applications. This reactivity paves the way for synthesizing benzene-fused azole compounds with significant natural and biological activity, utilizing CO2 as a renewable resource (Vessally et al., 2017).
Scientific Research Applications
Synthetic Biology and Medicine : The anionically activated trifluoromethyl group in 4-(trifluoromethyl)aniline facilitates novel one-pot preparation of isoxazoles and 1,3,5-triazoles, with potential applications in synthetic biology and medicine (Strekowski et al., 1995).
Organic Synthesis and Catalysis : A "watering protocol" improves access to 4-(trifluoromethyl)-2-quinolinones, selectively forming 4,4,4-trifluoro-3-oxobutaneanilides from anilines, showing potential in organic synthesis and catalysis (Marull, Lefebvre, & Schlosser, 2004).
Fluorine Chemistry : Visible-light-induced radical trifluoromethylation of free anilines offers a route to valuable fluorine-containing molecules and heterocyclic compounds (Xie et al., 2014).
Liquid Crystal Research : 4-Trifluoromethyl and 4-trifluoromethoxy aniline derivatives exhibit stable smectic phases, whereas 4-methyl and 4-methoxy derivatives have nematic phases, indicating their role in stabilizing monolayer smectic states (Miyajima et al., 1995).
Material Science : 4-(n-Octyloxy)aniline-based dendrimers show promise in creating novel organic materials with mesogenic properties (Morar et al., 2018).
Pesticide and Herbicide Production : 2,6-Dichloro-4-trifluoromethyl aniline serves as an intermediate for efficient, low-toxic pesticides and herbicides (Zhou Li-shan, 2002).
Forensic Science : Acetone as an insulating agent extracts 4-nitro-3-(trifluoromethyl)-aniline from biological material, aiding in its quantification in forensic samples (Shormanov et al., 2016).
Optoelectronics and Conductivity Studies : 4-(Phenyldiazenyl)aniline in PVA matrix shows high polarizing efficiency and anisotropic thermal and electrical conductivity, highlighting its potential in optoelectronics (Shahab et al., 2017).
Chemical Synthesis : A new method allows for selective trifluoroacetylation of anilines, yielding high yields and offering convenience in chemical synthesis (Prashad et al., 2000).
Sensor Technology : Potentiometric sensors based on poly(aniline) leverage the inductive effect of reactive substituents, demonstrating their utility in nonenzymatic glucose sensors (Shoji & Freund, 2001).
Safety And Hazards
4-(Trifluoromethyl)aniline is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects .
Relevant Papers The treatment of 4-(trifluoromethyl)aniline with primary Grignard reagents in ether yields the title products . A mechanistic pathway involves a series of fluoride elimination reactions followed by the addition of the Grignard reagent to the resultant nonaromatic intermediate after each elimination step .
properties
IUPAC Name |
4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGIMMLDVSWADK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060013 | |
Record name | 4-(Trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060013 | |
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Molecular Weight |
161.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)aniline | |
CAS RN |
455-14-1 | |
Record name | 4-(Trifluoromethyl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=455-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Trifluoromethylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trifluoromethyl)aniline | |
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Record name | Benzenamine, 4-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4-(Trifluoromethyl)aniline | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trifluoro-p-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.579 | |
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Record name | 4-(TRIFLUOROMETHYL)ANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQJ623MB8G | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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